A Spectroscopic Guide to 3-Ethoxybenzyl Alcohol: In-Depth Analysis for the Research Professional
A Spectroscopic Guide to 3-Ethoxybenzyl Alcohol: In-Depth Analysis for the Research Professional
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-ethoxybenzyl alcohol (CAS No. 71648-21-0)[1]. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that are crucial for accurate structural elucidation and characterization.
Introduction
3-Ethoxybenzyl alcohol is a substituted aromatic alcohol with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . Its structure, featuring a benzyl alcohol moiety with an ethoxy group at the meta-position, makes it a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic signatures of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of 3-ethoxybenzyl alcohol would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-ethoxybenzyl alcohol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance and a smaller gyromagnetic ratio, a greater number of scans (often several hundred to thousands) is required to achieve a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
¹H NMR Spectroscopic Data
The following table summarizes the experimental ¹H NMR data for 3-ethoxybenzyl alcohol, acquired in CDCl3.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23–7.27 | m | 1H | Ar-H |
| 6.91–6.94 | m | 2H | Ar-H |
| 6.82 | dd, J = 8, 2 Hz | 1H | Ar-H |
| 4.66 | s | 2H | -CH₂OH |
| 4.04 | q, J = 7 Hz | 2H | -OCH₂CH₃ |
| 1.41 | t, J = 7 Hz | 3H | -OCH₂CH₃ |
Data Interpretation and Causality:
The ¹H NMR spectrum provides a clear fingerprint of the 3-ethoxybenzyl alcohol molecule.
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Aromatic Region (δ 6.8-7.3 ppm): The signals in this region are characteristic of protons attached to a benzene ring. The complex multiplicity arises from the meta-substitution pattern, leading to distinct chemical environments for the four aromatic protons.
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Benzylic Protons (δ 4.66 ppm): The singlet at 4.66 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl alcohol group (-CH₂OH). Its downfield shift is due to the deshielding effect of the adjacent aromatic ring and the electronegative oxygen atom. The singlet nature indicates no adjacent protons to couple with.
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Ethoxy Group Protons (δ 4.04 and 1.41 ppm): The quartet at 4.04 ppm (integrating to 2H) and the triplet at 1.41 ppm (integrating to 3H) are characteristic of an ethoxy group. The quartet arises from the methylene protons (-OCH₂CH₃) being split by the three adjacent methyl protons. Conversely, the triplet is due to the methyl protons (-OCH₂CH₃) being split by the two adjacent methylene protons. This classic ethyl group pattern is a key identifier.
Caption: Molecular structure of 3-Ethoxybenzyl alcohol.
¹³C NMR Spectroscopic Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
| 158.8 | Ar-C (C-O) |
| 142.5 | Ar-C (C-CH₂OH) |
| 129.5 | Ar-CH |
| 119.0 | Ar-CH |
| 113.5 | Ar-CH |
| 113.0 | Ar-CH |
| 65.0 | -CH₂OH |
| 63.5 | -OCH₂CH₃ |
| 14.8 | -OCH₂CH₃ |
Interpretation of Predicted Data:
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Aromatic Carbons (δ 113-159 ppm): The six aromatic carbons are expected to resonate in this region. The carbon attached to the ethoxy group is predicted to be the most downfield due to the strong deshielding effect of the oxygen atom. The carbon bearing the hydroxymethyl group is also shifted downfield. The remaining four aromatic carbons will have distinct chemical shifts due to the meta-substitution.
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Benzylic Carbon (δ 65.0 ppm): The carbon of the -CH₂OH group is expected in this region, influenced by the attached oxygen.
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Ethoxy Group Carbons (δ 63.5 and 14.8 ppm): The methylene carbon of the ethoxy group (-OCH₂CH₃) is predicted around 63.5 ppm, while the terminal methyl carbon (-OCH₂CH₃) is expected at a much higher field, around 14.8 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an IR spectrum of liquid 3-ethoxybenzyl alcohol is as follows:
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Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples. A small drop of the sample is placed directly on the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for 3-ethoxybenzyl alcohol.
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |
| 3550-3200 | O-H stretch (alcohol) | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1600, 1480 | C=C stretch (aromatic) | Medium |
| 1250 | C-O stretch (aryl ether) | Strong |
| 1050 | C-O stretch (primary alcohol) | Strong |
Interpretation of Predicted Data:
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O-H Stretch (3550-3200 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band due to the O-H stretching vibration. The broadness is a result of intermolecular hydrogen bonding.
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C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and methylene groups) are found just below 3000 cm⁻¹.
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C=C Aromatic Stretches (1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
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C-O Stretches (1250, 1050 cm⁻¹): Two distinct C-O stretching bands are expected. The one at higher frequency (around 1250 cm⁻¹) corresponds to the aryl ether linkage, while the one at lower frequency (around 1050 cm⁻¹) is due to the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
A standard protocol for obtaining the mass spectrum of 3-ethoxybenzyl alcohol would be:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation from any impurities.
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Ionization: Electron Ionization (EI) is a common technique for volatile compounds like benzyl alcohols. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum Fragmentation
The following table outlines the predicted major fragments for 3-ethoxybenzyl alcohol in an EI mass spectrum.
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 123 | [M - C₂H₅]⁺ |
| 107 | [M - OCH₂CH₃]⁺ |
| 95 | [M - C₂H₅ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of Predicted Fragmentation:
